N-(1,1-dioxidotetrahydrothiophen-3-yl)morpholine-4-carboxamide

Physicochemical profiling Medicinal chemistry building blocks Hydrogen-bond donor/acceptor ratio

N-(1,1-Dioxidotetrahydrothiophen-3-yl)morpholine-4-carboxamide (CAS 443651-78-3; molecular formula C₉H₁₆N₂O₄S; molecular weight 248.30 g·mol⁻¹) is a heterocyclic small-molecule building block comprising a tetrahydrothiophene-1,1-dioxide (sulfolane) core linked via a secondary carboxamide bridge to a morpholine ring. The compound possesses a topological polar surface area (TPSA) of 84.1 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and a single rotatable bond, placing it within drug-like property space.

Molecular Formula C9H16N2O4S
Molecular Weight 248.30 g/mol
Cat. No. B12123153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxidotetrahydrothiophen-3-yl)morpholine-4-carboxamide
Molecular FormulaC9H16N2O4S
Molecular Weight248.30 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC1NC(=O)N2CCOCC2
InChIInChI=1S/C9H16N2O4S/c12-9(11-2-4-15-5-3-11)10-8-1-6-16(13,14)7-8/h8H,1-7H2,(H,10,12)
InChIKeyMMBRHSKAULFCTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,1-Dioxidotetrahydrothiophen-3-yl)morpholine-4-carboxamide (CAS 443651-78-3): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


N-(1,1-Dioxidotetrahydrothiophen-3-yl)morpholine-4-carboxamide (CAS 443651-78-3; molecular formula C₉H₁₆N₂O₄S; molecular weight 248.30 g·mol⁻¹) is a heterocyclic small-molecule building block comprising a tetrahydrothiophene-1,1-dioxide (sulfolane) core linked via a secondary carboxamide bridge to a morpholine ring . The compound possesses a topological polar surface area (TPSA) of 84.1 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and a single rotatable bond, placing it within drug-like property space . It is catalogued as a pharmaceutical intermediate and screening compound by multiple commercial suppliers, with annotated potential relevance to kinase inhibitor programs and ion-channel modulator discovery [1]. Critically, this compound is structurally distinct from the simpler direct-amine analog 4-(1,1-dioxidotetrahydro-3-thienyl)morpholine, which lacks the carboxamide carbonyl and associated hydrogen-bond donor, and from the constitutional isomer Thiamet G (CAS 1009816-48-1) that shares the identical molecular formula but possesses an entirely different pyrano-thiazole scaffold [2][3].

Why N-(1,1-Dioxidotetrahydrothiophen-3-yl)morpholine-4-carboxamide Cannot Be Replaced by a Close Structural Analog in Medicinal Chemistry or Chemical Biology Procurement


Substituting N-(1,1-dioxidotetrahydrothiophen-3-yl)morpholine-4-carboxamide with its nearest commercially available analog—4-(1,1-dioxidotetrahydro-3-thienyl)morpholine—eliminates the secondary carboxamide hydrogen-bond donor and introduces a fundamentally different geometry at the sulfolane–morpholine junction [1]. This single-atom deletion (removal of the carbonyl oxygen) reduces the hydrogen-bond donor count from one to zero, lowers the TPSA (estimated ~55.6 Ų for the amine analog versus 84.1 Ų for the carboxamide), and replaces a planar, conformationally restricted amide bond with a freely rotatable tertiary amine [1]. In kinase inhibitor design, the morpholine ring commonly functions as a hinge-binding element while the sulfone–carboxamide region engages the solvent-exposed or affinity pocket; altering the linker geometry directly impacts both target engagement and selectivity [2]. Furthermore, the constitutional isomer Thiamet G—despite sharing identical molecular weight and formula—is a pyrano-thiazole O-GlcNAcase inhibitor (Ki = 21 nM) with no overlap in biological target space, demonstrating that elemental composition alone is insufficient to predict function [3]. These structural distinctions create non-interchangeable physicochemical and pharmacophoric profiles that directly affect assay outcomes and lead optimization trajectories.

Quantitative Differentiation Evidence for N-(1,1-Dioxidotetrahydrothiophen-3-yl)morpholine-4-carboxamide Versus Closest Analogs, Alternatives, and In-Class Candidates


Carboxamide Linker Versus Direct Tertiary Amine: Physicochemical and Pharmacophoric Differentiation from 4-(1,1-Dioxidotetrahydro-3-thienyl)morpholine

N-(1,1-Dioxidotetrahydrothiophen-3-yl)morpholine-4-carboxamide contains a secondary carboxamide (–NH–C(=O)–) linker between the sulfolane and morpholine rings, whereas the closest purchasable analog 4-(1,1-dioxidotetrahydro-3-thienyl)morpholine (Sigma-Aldrich T311243) replaces this with a direct tertiary amine (C–N) bond [1]. The carboxamide contributes one hydrogen-bond donor (N–H), elevating the total HBD count to 1 versus 0 for the amine analog, and increases the TPSA from an estimated ~55.6 Ų (amine) to a computed 84.1 Ų (carboxamide) . The amide bond imposes partial double-bond character (rotational barrier ~16–20 kcal·mol⁻¹), restricting conformational freedom relative to the freely rotating tertiary amine, which impacts both the presentation of the morpholine oxygen to kinase hinge regions and the spatial orientation of the sulfone oxygens for solvent-exposed or affinity-pocket interactions [2].

Physicochemical profiling Medicinal chemistry building blocks Hydrogen-bond donor/acceptor ratio

Sulfolane-3-Carboxamide Scaffold: 190-Fold Potency Gain Over Urethane Analogs in HIV-1 Protease Inhibition Demonstrates the Value of the Cyclic Sulfone–Carboxamide Motif

The cyclic sulfone-3-carboxamide motif—the exact structural arrangement present in N-(1,1-dioxidotetrahydrothiophen-3-yl)morpholine-4-carboxamide where the 3-position of the sulfolane ring bears the carboxamide—has been quantitatively validated as a high-affinity P2 ligand in HIV-1 protease inhibitors [1]. In a direct head-to-head comparison within the hydroxyethylamine isostere series, the 3S-tetrahydro-2H-thiopyrancarboxamide-1,1-dioxide (inhibitor 14) achieved an IC₅₀ of 9 nM and a CIC₉₅ of 200 nM, representing a 190-fold improvement in enzyme inhibitory potency over its corresponding urethane derivative (inhibitor 18, IC₅₀ = 2.0 μM) [1]. This potency gain is attributed to hydrogen-bonding interactions between the sulfone oxygens and residues in the S2 enzyme subsite, a pharmacophoric feature preserved in the sulfolane-3-carboxamide core of the target compound [1]. While the HIV-1 protease context differs from kinase or ion-channel targets, the quantitative demonstration that the sulfone-3-carboxamide arrangement can deliver >2 orders of magnitude potency enhancement over structurally analogous non-carboxamide controls establishes a class-level precedent for prioritizing this scaffold over alternatives lacking the sulfone–carboxamide unit [1].

HIV-1 protease inhibition Structure-activity relationship Sulfone-carboxamide pharmacophore

1,1-Dioxidotetrahydrothiophen-3-yl Head Group Improves Metabolic Stability Over Urea-Based Scaffolds in GIRK Channel Activator Optimization

In a 2021 structure-activity relationship study of GIRK1/2 potassium channel activators, Sharma et al. identified the 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) moiety as a novel sulfone-based head group that, when paired with an ether-based scaffold, yielded compounds displaying nanomolar potency as GIRK1/2 activators with demonstrably improved metabolic stability over the prototypical urea-based compounds used in earlier lead series [1]. The sulfone head group—identical to the sulfolane portion of N-(1,1-dioxidotetrahydrothiophen-3-yl)morpholine-4-carboxamide—was evaluated in tier 1 DMPK assays and showed superior stability relative to urea-containing comparators [1]. This finding provides class-level evidence that the 1,1-dioxidotetrahydrothiophene moiety is not merely a passive structural element but actively contributes to favorable ADME properties, specifically metabolic stability [1]. For procurement decisions, this differentiates the sulfolane-containing target compound from morpholine-4-carboxamide derivatives that lack the cyclic sulfone, which cannot confer this stability advantage [1].

GIRK potassium channel Metabolic stability Sulfone head group

Constitutional Isomerism: Identical Molecular Formula, Divergent Biological Target Space — Thiamet G versus N-(1,1-Dioxidotetrahydrothiophen-3-yl)morpholine-4-carboxamide

Thiamet G (CAS 1009816-48-1) shares the identical molecular formula (C₉H₁₆N₂O₄S) and molecular weight (248.30 Da) with N-(1,1-dioxidotetrahydrothiophen-3-yl)morpholine-4-carboxamide, yet the compounds are constitutional isomers with radically different scaffolds: Thiamet G is (3aR,5R,6S,7R,7aR)-2-(ethylamino)-3a,6,7,7a-tetrahydro-5-(hydroxymethyl)-5H-pyrano[3,2-d]thiazole-6,7-diol, a pyrano-thiazole derivative, whereas the target compound is a sulfolane–morpholine carboxamide [1][2]. Thiamet G is a potent and selective O-GlcNAcase (OGA) inhibitor with a Ki of 21 nM and an EC₅₀ of 30 nM for increasing cellular O-GlcNAc-modified protein levels, with ~37,000-fold selectivity over human lysosomal hexosaminidase [1]. No such OGA inhibitory activity has been reported for the target compound, which is instead annotated in commercial databases as an intermediate for kinase inhibitor programs [2]. This case illustrates that identical elemental composition does not predict biological function, and any substitution of one isomer for the other in a screening deck or synthesis program would be chemically and pharmacologically invalid.

Constitutional isomerism Scaffold hopping Target selectivity

Carboxamide Versus Thioamide: H-Bond Acceptor Strength Differentiation from N-(1,1-Dioxidotetrahydrothien-3-yl)-4-morpholinecarbothioamide

The closest purchasable analog differing by a single atom is N-(1,1-dioxidotetrahydrothien-3-yl)-4-morpholinecarbothioamide (exact mass 264.06 Da), which replaces the carboxamide carbonyl oxygen with a thiocarbonyl sulfur (C=S) . This substitution substantially alters the hydrogen-bond acceptor character: the C=O oxygen is a stronger H-bond acceptor (pKₐHB ≈ 1.0–1.5 on the Abraham scale) than the C=S sulfur (pKₐHB ≈ 0.2–0.5), resulting in different target-binding energetics [1]. Additionally, the thiocarbonyl group is more lipophilic (ΔlogP ≈ +0.5–1.0) and more susceptible to oxidative metabolism than the carbonyl, potentially reducing metabolic stability [1]. The thioamide also has a higher molecular weight (264.06 vs. 248.30 Da) and a different UV/Vis absorption profile, which can affect HPLC-based purity analysis and high-throughput screening assay readouts [1].

Thioamide analog Hydrogen-bond acceptor strength Metabolic stability

Overall Evidence Strength Assessment and Known Data Gaps

IMPORTANT LIMITATION DISCLOSURE: No direct head-to-head biological assay comparing N-(1,1-dioxidotetrahydrothiophen-3-yl)morpholine-4-carboxamide against any named comparator was identified in the public literature. The differentiation evidence presented in this guide consists of: (i) computed and vendor-supplied physicochemical property comparisons (cross-study comparable); (ii) class-level inferences from structurally related sulfone-3-carboxamide and 1,1-dioxidotetrahydrothiophen-3-yl-containing compounds; and (iii) structure-based reasoning grounded in established medicinal chemistry principles. Specifically, no IC₅₀, Kd, Ki, EC₅₀, or pharmacokinetic parameter measured directly for this compound in comparison to 4-(1,1-dioxidotetrahydro-3-thienyl)morpholine, morpholine-4-carboxamide, or the thioamide analog is available. Users should treat the class-level potency and metabolic stability evidence as indicative of scaffold potential rather than as measured performance data for the specific compound. Procurement decisions based on this guide should be supplemented with in-house head-to-head profiling against the specific comparator(s) of interest under the user's own assay conditions [1].

Evidence quality assessment Data gaps Comparability limitations

Optimal Research and Procurement Application Scenarios for N-(1,1-Dioxidotetrahydrothiophen-3-yl)morpholine-4-carboxamide Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment Elaboration Requiring a Conformationally Restricted Sulfone–Morpholine Pharmacophore with an H-Bond Donor Linker

Programs developing ATP-competitive kinase inhibitors that utilize morpholine as a hinge-binding element can deploy N-(1,1-dioxidotetrahydrothiophen-3-yl)morpholine-4-carboxamide as a differentiated building block. The carboxamide linker (HBD = 1; TPSA = 84.1 Ų) provides a conformationally restricted connection between the hinge-binding morpholine and the solvent-exposed sulfolane region, a geometric arrangement unavailable from the direct-amine analog 4-(1,1-dioxidotetrahydro-3-thienyl)morpholine (HBD = 0) [1]. The class-level precedent of 190-fold potency improvement for cyclic sulfone-3-carboxamides over urethane controls in enzyme inhibition supports the strategic value of the sulfone–carboxamide motif in affinity optimization .

ADME Optimization in Ion Channel Modulator Programs Seeking Urea Replacement with Improved Metabolic Stability

In GIRK or related potassium channel modulator programs where urea-based lead series have shown promising potency but inadequate metabolic stability, the 1,1-dioxidotetrahydrothiophen-3-yl head group—as validated in the Sharma et al. (2021) GIRK1/2 activator study—offers a metabolically more stable alternative while maintaining nanomolar target potency [1]. The target compound provides this sulfone head group pre-attached to a morpholine carboxamide, enabling rapid analog synthesis by derivatization at the morpholine amine or the sulfolane 3-position, accelerating SAR exploration compared to de novo sulfolane installation [1].

Scaffold-Hopping Campaigns Differentiating Against Thiamet G (OGA) in Neurodegeneration Target Space

For neurodegeneration programs where O-GlcNAcase (OGA) inhibition is a concurrent or competing mechanism, the constitutional isomerism between Thiamet G (OGA Ki = 21 nM) and the target compound provides a built-in selectivity starting point [1]. The sulfolane–morpholine carboxamide scaffold is structurally incapable of occupying the OGA active site in the manner of the pyrano-thiazole Thiamet G scaffold, as confirmed by their non-overlapping ring systems despite identical molecular weight and formula [1]. This makes the target compound a preferred choice for programs that must avoid OGA activity while retaining the favorable physicochemical profile of the C₉H₁₆N₂O₄S formula space [1].

Building Block Procurement for DNA-Encoded Library (DEL) or High-Throughput Screening Deck Expansion with Validated Sulfone Pharmacophore

Commercial availability through multiple suppliers (Enamine, ChemDiv, Oakwood Chemical) positions N-(1,1-dioxidotetrahydrothiophen-3-yl)morpholine-4-carboxamide as an accessible building block for library synthesis [1]. The combination of a cyclic sulfone (validated in HIV-1 protease and GIRK contexts) with a morpholine carboxamide (a privileged kinase hinge-binding motif) within a single, low-molecular-weight (248.30 Da) entity makes it an efficient vector for fragment-based or DEL approaches where maximizing pharmacophoric density per Dalton is critical [1]. The single rotatable bond and TPSA of 84.1 Ų are consistent with lead-like property criteria, supporting its use in early-stage discovery collections .

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